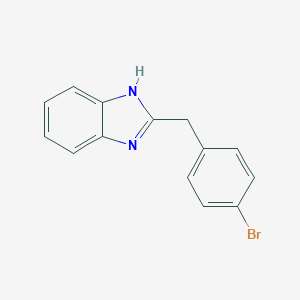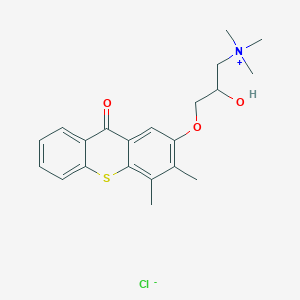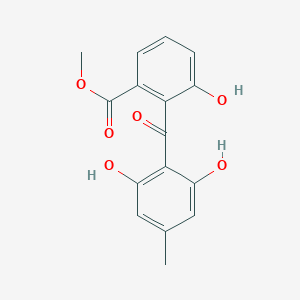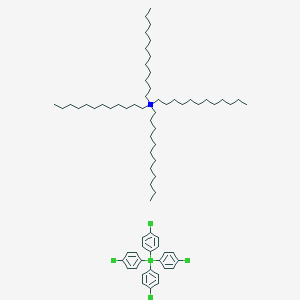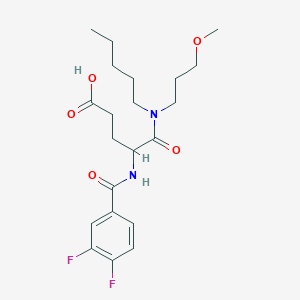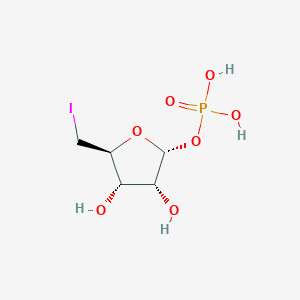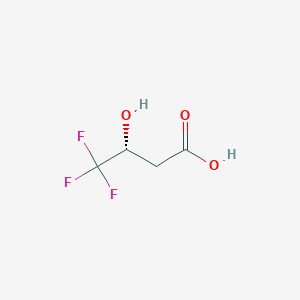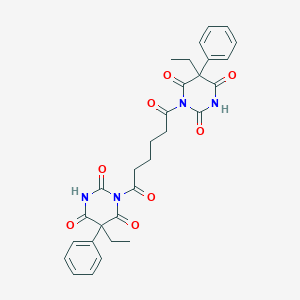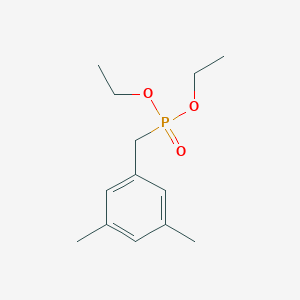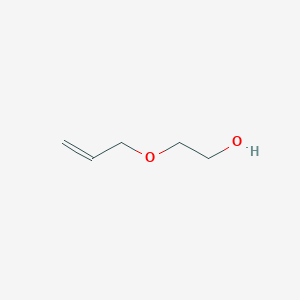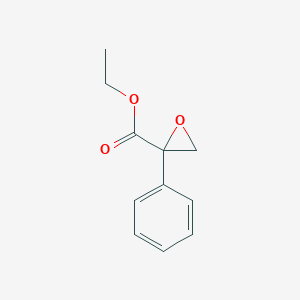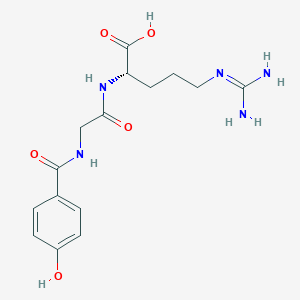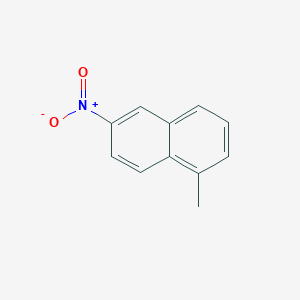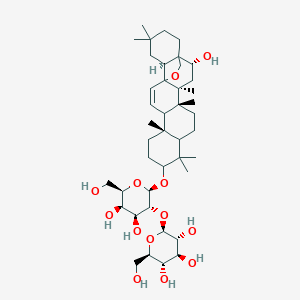![molecular formula C24H18ClN5O2 B034979 2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide CAS No. 109322-06-7](/img/structure/B34979.png)
2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoxaline derivatives, which have been extensively studied for their pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide is not fully understood. However, it is believed to exert its pharmacological effects by targeting various molecular pathways involved in inflammation, cancer, and microbial infections.
Biochemische Und Physiologische Effekte
2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide has been shown to exhibit significant biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Moreover, it has been shown to induce apoptosis in cancer cells and inhibit the growth of various microbial pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide in lab experiments include its potent pharmacological properties, which make it an attractive candidate for drug development. However, the limitations include its relatively complex synthesis method and the limited availability of the compound.
Zukünftige Richtungen
There are several future directions for research on 2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide. These include further elucidation of its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in various fields of medicine, including cancer therapy and infectious disease treatment. Additionally, the development of novel derivatives of this compound may lead to the discovery of more potent and selective pharmacological agents.
Synthesemethoden
The synthesis of 2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide involves the reaction between 2-chloro-3-nitroquinoxaline and indole-2-carboxaldehyde to form 2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)acetaldehyde. This intermediate is then reacted with N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties.
Eigenschaften
CAS-Nummer |
109322-06-7 |
|---|---|
Produktname |
2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide |
Molekularformel |
C24H18ClN5O2 |
Molekulargewicht |
443.9 g/mol |
IUPAC-Name |
2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C24H18ClN5O2/c1-14(16-6-3-5-9-21(16)31)28-29-22(32)13-30-20-8-4-2-7-17(20)23-24(30)27-18-11-10-15(25)12-19(18)26-23/h2-12,31H,13H2,1H3,(H,29,32)/b28-14+ |
InChI-Schlüssel |
FTOUOCIEHKOUIS-JQIJEIRASA-N |
Isomerische SMILES |
C/C(=C\1/C=CC=CC1=O)/NNC(=O)CN2C3=CC=CC=C3C4=NC5=C(C=CC(=C5)Cl)N=C42 |
SMILES |
CC(=NNC(=O)CN1C2=CC=CC=C2C3=NC4=C(C=CC(=C4)Cl)N=C31)C5=CC=CC=C5O |
Kanonische SMILES |
CC(=C1C=CC=CC1=O)NNC(=O)CN2C3=CC=CC=C3C4=NC5=C(C=CC(=C5)Cl)N=C42 |
Synonyme |
2-Chloro-6H-indolo(2,3-b)quinoxaline-6-acetic acid (1-(2-hydroxyphenyl )ethylidene)hydrazide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



